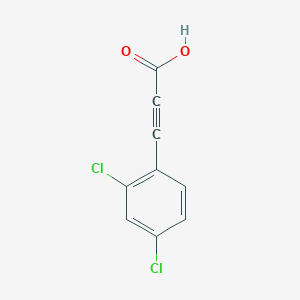

3-(2,4-Dichlorophenyl)prop-2-ynoic acid

Description

The Significance of Arylpropiolic Acid Scaffolds in Synthetic Methodologies

The utility of arylpropiolic acid scaffolds in synthetic organic chemistry is extensive. They serve as precursors for the construction of highly substituted aromatic and heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and materials. For instance, phenylpropiolic acid is utilized in the synthesis of substituted aromatic rings through alkyne-mediated approaches, which can then serve as templates for drug design. chemicalbook.com

One of the common and effective methods for the synthesis of arylpropiolic acids involves the carboxylation of arylacetylenic Grignard reagents. This process typically involves two main steps: first, the deprotonation of a terminal arylacetylene using a Grignard reagent like ethylmagnesium bromide to form an arylacetylenic Grignard reagent. In the second step, this nucleophilic Grignard reagent reacts with carbon dioxide, and subsequent acidic workup yields the desired arylpropiolic acid. acs.org This methodology highlights the dual utility of Grignard reagents, acting as both a base and a nucleophile within the same synthetic sequence. acs.org

The reactivity of the arylpropiolic acid framework allows for various transformations. For example, they can undergo reduction reactions; reduction with zinc and acetic acid converts phenylpropiolic acid to cinnamic acid, while using sodium amalgam results in the fully saturated hydrocinnamic acid. wikipedia.org Furthermore, these acids react with reagents like hydrazine (B178648) and phenylhydrazine (B124118) to form heterocyclic structures such as pyrazolones, demonstrating their utility in building complex molecular architectures. rsc.org

Overview of Substituent Effects on Alkyne Reactivity and Aromatic Ring Properties

The chemical behavior of arylpropiolic acids is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties of both the phenyl ring and the conjugated alkyne, thereby modulating the molecule's reactivity towards various reagents. The effects can be broadly categorized into electronic effects (inductive and resonance) and steric effects.

Electron-withdrawing groups (EWGs), such as the chloro substituents in 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, exert a significant influence. Halogens are deactivating groups that withdraw electron density from the aromatic ring through the inductive effect, making the ring less susceptible to electrophilic aromatic substitution. Simultaneously, they are ortho-, para-directing for such reactions due to resonance effects, though this is less relevant for reactions involving the alkyne or carboxyl group.

More importantly, the electron-withdrawing nature of the dichlorophenyl group impacts the reactivity of the alkyne moiety. By pulling electron density away from the triple bond, the substituents make the alkyne more electrophilic and thus more susceptible to nucleophilic attack. This is a general trend observed in substituted alkynes. Conversely, the reduced electron density can make the alkyne less reactive towards electrophiles. The presence of multiple chloro groups, as in the 2,4-dichloro pattern, amplifies this effect compared to a monosubstituted ring, such as in p-chlorophenylpropiolic acid. rsc.org For example, studies on the reactions of various substituted phenylpropiolic acids have shown that the nature of the substituent dictates the reaction pathway and product distribution. rsc.orgacs.org

Research Trajectories and Unexplored Facets of 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid

While the broader class of arylpropiolic acids is well-studied, specific research on 3-(2,4-Dichlorophenyl)prop-2-ynoic acid is less prevalent in publicly accessible literature, highlighting it as a compound with considerable unexplored potential. Its fundamental chemical properties are cataloged, but detailed studies on its reactivity and applications are limited.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6974-65-8 | chiralen.comchemenu.com |

| Molecular Formula | C₉H₄Cl₂O₂ | chiralen.comchemenu.com |

| Molecular Weight | 215.03 g/mol | chiralen.comchemenu.com |

| Synonym | 3-(2,4-dichlorophenyl)propiolic acid | chiralen.com |

The existing research landscape, primarily visible through patent literature, suggests that this compound and its derivatives have been investigated for their potential as melanocortin receptor (MCH) antagonists, which are targets for the treatment of eating disorders and other metabolic conditions. chiralen.com This indicates a trajectory of research focused on medicinal chemistry and drug discovery, leveraging the specific substitution pattern of the dichlorophenyl group to achieve desired biological activity.

However, a significant portion of its chemical landscape remains uncharted. There is a lack of published, detailed synthetic protocols, comprehensive spectroscopic characterization, and systematic studies of its reactivity. For comparison, extensive data exists for related compounds where the propiolic acid moiety has been modified. For example, the corresponding saturated compound, 3-(2,4-Dichlorophenyl)propionic acid, is known to be an intermediate in the synthesis of anti-inflammatory drugs and agrochemicals. chemimpex.com Similarly, chalcone (B49325) derivatives like (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one have been synthesized and their crystal structures analyzed. nih.govresearchgate.net

| Compound Name | Molecular Formula | Key Structural Feature | Known Research Area |

|---|---|---|---|

| 3-(2,4-Dichlorophenyl)prop-2-ynoic acid | C₉H₄Cl₂O₂ | Prop-2-ynoic acid (Alkyne) | MCH Antagonists chiralen.com |

| 3-(2,4-Dichlorophenyl)propionic acid | C₉H₈Cl₂O₂ | Propionic acid (Alkane) | Intermediate for NSAIDs and agrochemicals chemimpex.com |

| (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one | C₁₃H₈Cl₂OS | Prop-2-en-1-one (Enone/Chalcone) | Crystal structure analysis nih.govresearchgate.net |

The unexplored facets of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid present numerous opportunities for future research. A systematic investigation into its synthetic accessibility and optimization of reaction conditions is a fundamental first step. Subsequent exploration of its reactivity in cycloaddition reactions, transition-metal-catalyzed cross-couplings, and as a precursor for heterocyclic synthesis could unveil novel molecular scaffolds. Given the biological activities of related arylpropionic acids, a deeper investigation into its pharmacological profile beyond MCH antagonism could also prove to be a fruitful avenue of research. orientjchem.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHXQMWUABGGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281383 | |

| Record name | 3-(2,4-dichlorophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-65-8 | |

| Record name | NSC21477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,4-dichlorophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2,4 Dichlorophenyl Prop 2 Ynoic Acid and Its Structural Analogues

De Novo Synthetic Pathways to Arylpropiolic Acids

De novo synthesis refers to the creation of complex molecules from simpler precursors. For arylpropiolic acids, this involves constructing the molecule's carbon skeleton and introducing the necessary functional groups in a sequential manner.

A fundamental and effective method for synthesizing arylpropiolic acids is through the carboxylation of an arylacetylenic Grignard reagent. acs.orgacs.org This process leverages the dual utility of Grignard reagents, which can act as both a base and a nucleophile. acs.orgunirioja.es

The synthesis begins with the deprotonation of a terminal arylacetylene, in this case, 1-(2,4-dichlorophenyl)acetylene, using a strong base. A common choice for this "Grignard exchange" reaction is a pre-formed Grignard reagent like ethylmagnesium bromide. acs.org The ethylmagnesium bromide acts as a base, abstracting the acidic acetylenic proton to form the corresponding arylacetylenic Grignard reagent (2,4-dichlorophenylethynylmagnesium bromide). acs.org

In the subsequent step, this newly formed organometallic compound serves as a potent nucleophile. youtube.com It attacks the electrophilic carbon of carbon dioxide, which is typically supplied in its solid form as dry ice. acs.org This carboxylation step forms a magnesium carboxylate salt. youtube.com An acidic workup is then required to protonate the carboxylate, yielding the final 3-(2,4-dichlorophenyl)prop-2-ynoic acid. acs.orgacs.org This entire procedure can often be completed in under three hours in a standard laboratory setting and notably avoids the use of heavy metal catalysts. acs.org

Table 1: Representative Conditions for Grignard Carboxylation of Arylacetylenes

| Arylacetylene Precursor | Grignard Reagent (Base) | Carboxylating Agent | Key Steps | Reference |

|---|---|---|---|---|

| Phenylacetylene | Ethylmagnesium Bromide | Carbon Dioxide (Dry Ice) | 1. Deprotonation (Grignard Exchange) 2. Carboxylation 3. Acidic Workup | acs.orgacs.org |

| 1-(2,4-dichlorophenyl)acetylene | Ethylmagnesium Bromide | Carbon Dioxide (Dry Ice) | 1. Deprotonation (Grignard Exchange) 2. Carboxylation 3. Acidic Workup | acs.orgacs.org |

The Sonogashira reaction, a cross-coupling reaction to form carbon-carbon bonds, provides a powerful and versatile route to arylpropiolic acids. wikipedia.orgorganic-chemistry.org This method typically involves the coupling of a terminal alkyne with an aryl halide. wikipedia.org For the direct synthesis of arylpropiolic acids, propiolic acid itself can be used as the terminal alkyne component, coupling directly with an aryl halide such as 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene.

This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. organic-chemistry.org This approach directly installs the carboxyl group onto the alkyne, streamlining the synthesis. More recent protocols have even explored decarboxylative Sonogashira couplings, where a carboxylic acid electrophile is coupled with a terminal alkyne, showcasing the versatility of this reaction family. rsc.org

An alternative, though often more circuitous, pathway to arylpropiolic acids involves the use of halogenated styrene (B11656) precursors. For example, a substituted styrene can undergo halogenation (e.g., with bromine) to form a vicinal dihalide. This intermediate can then be subjected to a double dehydrohalogenation reaction using a strong base, such as sodium amide or potassium tert-butoxide, to generate the alkyne functionality.

Another related strategy involves the double dehydrohalogenation of compounds like 2,3-dibromo-3-phenylpropanoic acid, which can be prepared from cinnamic acid derivatives. acs.org While this method is established, it can require lengthy reaction times, such as several hours of reflux, to achieve the desired product. acs.org These multi-step sequences starting from styrenes are generally less direct than the Grignard or Sonogashira methods.

Catalytic Approaches in the Synthesis of 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid

Catalysis is central to many modern synthetic strategies for arylpropiolic acids, offering efficiency and control over the reaction. Both transition metal-catalyzed and metal-free protocols have been developed.

Transition metals, particularly palladium and copper, are instrumental in the synthesis of 3-(2,4-dichlorophenyl)prop-2-ynoic acid, primarily through the Sonogashira coupling reaction. wikipedia.org This reaction efficiently forges the C(sp²)-C(sp) bond between the 2,4-dichlorophenyl group and the propiolic acid moiety. rsc.org

Palladium's Role: The palladium catalyst is the core of the primary catalytic cycle. It undergoes oxidative addition with the aryl halide (e.g., 1-iodo-2,4-dichlorobenzene). This is followed by a transmetalation step and subsequent reductive elimination to yield the arylalkyne product and regenerate the active palladium(0) species. nih.gov

Copper's Role: The copper(I) co-catalyst participates in a separate but interconnected cycle. It reacts with the terminal alkyne (propiolic acid) in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This activated acetylide species is then transferred to the palladium center during the transmetalation step. nih.gov

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high efficiency. wikipedia.org Various palladium catalysts, such as those based on palladium(II) acetate (B1210297) or palladium on carbon, have been successfully employed in related syntheses. mdpi.comresearchgate.net Similarly, copper salts like copper(I) iodide are standard co-catalysts. nih.gov

Table 2: Catalytic Systems in Sonogashira Coupling for Arylpropiolic Acid Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for cross-coupling cycle (oxidative addition/reductive elimination) | wikipedia.orgnih.gov |

| Copper Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide for transmetalation | wikipedia.orgorganic-chemistry.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct and facilitates copper acetylide formation | wikipedia.org |

While transition metals offer powerful catalytic activity, there is growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products and reduce costs.

As previously mentioned in section 2.1.1, the synthesis via carboxylation of an arylacetylenic Grignard reagent is a prime example of a protocol that avoids heavy metal catalysts. acs.org The only metal involved is magnesium, which is not typically classified as a heavy metal catalyst in this context.

Another potential metal-free strategy involves the oxidation of a pre-formed terminal arylalkyne. For instance, 1-(2,4-dichlorophenyl)acetylene could be synthesized and then oxidized to the corresponding carboxylic acid. A reported metal-free method for such a transformation uses a combination of Oxone and trifluoroacetic acid, offering an environmentally benign alternative to traditional oxidation processes that often rely on heavy metals. organic-chemistry.org This approach separates the formation of the aryl-alkyne bond from the introduction of the carboxylic acid functionality.

Optimization of Reaction Parameters for Enhanced Yield and Purity in the Synthesis of 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid

The synthesis of 3-(2,4-dichlorophenyl)prop-2-ynoic acid typically involves the formation of a carbon-carbon bond between the 2,4-dichlorophenyl group and a three-carbon propiolic acid backbone. A common and effective method for this is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide. numberanalytics.comijnc.ir For the synthesis of the target compound, this would involve coupling 2,4-dichloroiodobenzene with a protected propiolic acid derivative, or more commonly, coupling 1-ethynyl-2,4-dichlorobenzene with a carboxylating agent. The subsequent optimization of reaction parameters is critical to maximize yield and ensure high purity.

Key parameters that are typically optimized include the choice of catalyst, solvent, base, and reaction temperature. The catalyst system for a Sonogashira coupling usually consists of a palladium complex and a copper(I) co-catalyst. chemrxiv.org

Catalyst System: The choice of palladium catalyst and its ligands significantly influences the reaction's efficiency. Catalysts like PdCl₂(PPh₃)₂ are commonly used. chemrxiv.org Optimization involves screening different palladium sources and phosphine (B1218219) ligands to minimize side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling). ijnc.ir Reducing the catalyst loading is also a key goal to improve the process's cost-effectiveness and sustainability. kaust.edu.sa

Solvent and Base: The solvent and base are chosen to ensure the solubility of reactants and to facilitate the catalytic cycle. A variety of bases, such as triethylamine, K₂CO₃, and Cs₂CO₃, have been shown to be effective, with the optimal choice depending on the specific substrates. ijnc.irkaust.edu.sa Polar solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) may be used, but their selection requires careful consideration to balance reactivity with environmental impact. chemrxiv.org

Temperature and Reaction Time: Reaction temperature directly affects the rate of reaction. While higher temperatures can increase the reaction speed, they may also lead to the formation of impurities. chemrxiv.org Therefore, optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe, thus enhancing the purity of the final product.

The following interactive table illustrates a hypothetical optimization of a Sonogashira coupling reaction for a similar arylpropiolic acid synthesis, showcasing how systematic variation of parameters can lead to improved outcomes.

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 | 65 |

| 2 | PdCl₂(PPh₃)₂ (5) | Et₃N | THF | 60 | 78 |

| 3 | PdCl₂(PPh₃)₂ (2.5) | Et₃N | THF | 60 | 75 |

| 4 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF | 80 | 85 |

| 5 | PdCl₂(PPh₃)₂ (5) | K₂CO₃ | DMF | 60 | 92 |

| 6 | PdCl₂(PPh₃)₂ (2.5) | K₂CO₃ | DMF | 60 | 90 |

This table is a representative example based on typical optimization studies for Sonogashira reactions and does not represent actual experimental data for the specific target compound.

Reactivity and Mechanistic Investigations of 3 2,4 Dichlorophenyl Prop 2 Ynoic Acid

Transformations of the Carboxylic Acid Functionality

Decarboxylative Processes and Their Mechanistic Studies

Metal-Free Decarboxylative Transformations

The decarboxylation of arylpropiolic acids, including 3-(2,4-dichlorophenyl)prop-2-ynoic acid, can be achieved without the use of transition metal catalysts. These transformations are significant in synthesis as they provide routes to terminal alkynes or allow for the in-situ generation of reactive intermediates for subsequent bond formation. Metal-free approaches often rely on thermal conditions or the use of specific reagents to facilitate the loss of carbon dioxide.

One notable metal-free method is the doubly decarboxylative coupling, where a propiolic acid reacts with another carboxylic acid, such as an amino acid, to form a new carbon-carbon bond. nih.gov This type of reaction, often promoted by an acid like trifluoroacetic acid (TFA), proceeds under mild conditions and demonstrates high chemoselectivity. nih.gov For 3-(2,4-dichlorophenyl)prop-2-ynoic acid, such a transformation would involve its decarboxylation to form a 2,4-dichlorophenylacetylide intermediate, which can then act as a nucleophile.

Another strategy involves the decarboxylative functionalization, such as thiolation, using polar aprotic solvents like DMSO or DMF to promote the reaction. youtube.com While often applied to alkyl carboxylates, the underlying principle of generating an anionic intermediate via decarboxylation can be extended to arylpropiolic acids. The efficiency of these reactions is highly dependent on the solvent and temperature, with polar aprotic environments generally favoring the process. youtube.com

These metal-free methods are environmentally benign and offer an alternative to traditional organometallic cross-coupling reactions for the synthesis of functionalized alkynes.

Kinetic Isotope Effect Studies in Decarboxylation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including the decarboxylation of carboxylic acids. quora.com The KIE is the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. quora.com In the context of decarboxylation, studying the ¹²C/¹³C KIE at the carboxyl carbon can reveal whether the C-C bond cleavage is the rate-determining step of the reaction.

For aromatic carboxylic acids, acid-catalyzed decarboxylation can proceed through a mechanism where the cleavage of the carbon-carbon bond to form CO₂ is rate-determining. vedantu.com Measurements of carbon kinetic isotope effects for the decarboxylation of various heterocyclic carboxylic acids in acidic solutions have shown significant variation in the magnitude of the observed KIE (ranging from 1.018 to 1.043). vedantu.comshaalaa.com A larger KIE value is typically associated with a more significant change in bonding to the isotopic carbon in the transition state, indicating that C-C bond breaking is heavily involved in the slowest step of the reaction. vedantu.com

The magnitude of the KIE can be influenced by the stability of the intermediate carbocation formed during the reaction. shaalaa.com In the decarboxylation of 3-(2,4-dichlorophenyl)prop-2-ynoic acid, the key step would be the protonation of the alkyne followed by the loss of CO₂. The stability of the resulting vinyl cation would influence the energy of the transition state. By measuring the rate constants for the decarboxylation of the isotopically labeled (¹³C at the carboxyl position) and unlabeled acid, the KIE can be calculated (KIE = k₁₂ / k₁₃). A significant primary KIE (typically > 1.02) would provide strong evidence for a mechanism where the C-C bond is broken in the rate-determining step. shaalaa.comvedantu.com

Table 1: Representative Carbon Kinetic Isotope Effects (KIE) in the Decarboxylation of Aromatic Carboxylic Acids

| Compound | Conditions | ¹³C KIE (k₁₂/k₁₃) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | 4 M HClO₄ | 1.028 | shaalaa.com |

| Pyrrole-2-carboxylic acid | H₀ = -2.6 | 1.043 | shaalaa.com |

This table presents data for analogous compounds to illustrate the principles of KIE studies in decarboxylation.

Esterification and Amide Formation Reactions

The carboxylic acid functionality of 3-(2,4-dichlorophenyl)prop-2-ynoic acid allows for standard derivatization reactions such as esterification and amide formation. These reactions are fundamental in organic synthesis for creating a wide range of functional molecules.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer-Speier esterification. nrochemistry.com The reaction is an equilibrium process, and removal of water is often necessary to drive it to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then reacts readily with an alcohol to form the ester. More modern methods utilize coupling reagents that activate the carboxylic acid in situ. wikipedia.org

Amide formation involves the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. More commonly, the carboxylic acid is activated first. This can be achieved using coupling reagents or by converting the acid to an acyl chloride. masterorganicchemistry.com Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, proceeding through a mixed anhydride (B1165640) intermediate. libretexts.org Another approach involves the use of phosphonitrilic chloride trimer (PNT) as a mild and efficient activating reagent. masterorganicchemistry.com These methods allow for the synthesis of a diverse range of amides under relatively mild conditions.

Reactivity of the 2,4-Dichlorophenyl Aromatic Ring

The reactivity of the aromatic ring in 3-(2,4-dichlorophenyl)prop-2-ynoic acid is significantly influenced by the two chlorine substituents and the propiolic acid side chain.

Electrophilic Aromatic Substitution Patterns

The two chlorine atoms on the phenyl ring are deactivating groups for electrophilic aromatic substitution (EAS) due to their strong electron-withdrawing inductive effect (-I). quora.comvedantu.com However, they are also ortho-, para-directing because their electron-donating resonance effect (+R) stabilizes the intermediate carbocation (arenium ion) when the electrophile attacks at these positions. youtube.comshaalaa.com

In the 2,4-dichlorophenyl group, the directing effects of the two chlorine atoms must be considered:

The chlorine at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

The chlorine at C4 directs incoming electrophiles to its ortho (C3, C5) positions.

Both chlorine atoms cooperatively direct incoming electrophiles to the C3 and C5 positions. The propiolic acid side chain is a deactivating, meta-directing group. Therefore, it will direct incoming electrophiles to the C3 and C5 positions relative to its point of attachment (C1).

Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring

The carbon-chlorine bonds on the 2,4-dichlorophenyl ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org Key examples include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org

Heck Reaction: This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, which is particularly useful for synthesizing complex conjugated systems. libretexts.orgwikipedia.org

The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl, making aryl chlorides the most challenging substrates due to the strength of the C-Cl bond. nrochemistry.comchlorobenzene.ltd However, advances in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of aryl chlorides. nih.govchlorobenzene.ltd

In 2,4-dichloro-substituted substrates, selective coupling at one of the C-Cl bonds is possible. The C-Cl bond at the 4-position is generally more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions, primarily due to reduced steric hindrance at the C4 position. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization of the aromatic ring. nih.govnih.gov

Influence of Chlorine Substituents on Aromatic Reactivity

The two chlorine substituents profoundly impact the reactivity of the aromatic ring in 3-(2,4-dichlorophenyl)prop-2-ynoic acid. Their influence is a combination of electronic and steric effects. vedantu.com

Electronic Effects: Chlorine exerts a dual electronic influence:

Inductive Effect (-I): As a highly electronegative atom, chlorine withdraws electron density from the aromatic ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). libretexts.org The presence of two chlorine atoms enhances this deactivation.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system. This effect increases the electron density at the ortho and para positions, which is why halogens are ortho-, para-directing despite being deactivators. quora.comvedantu.com The inductive effect is stronger than the resonance effect, leading to net deactivation. youtube.com

Steric Effects: The chlorine atom at the C2 position provides steric hindrance to the adjacent C3 position and the propiolic acid side chain at C1. This steric bulk can influence the regioselectivity of reactions, favoring attack at the less hindered C5 position in EAS. In cross-coupling reactions, the steric hindrance around the C2-Cl bond can make it less accessible to the bulky palladium catalyst complex, often leading to preferential reaction at the C4-Cl bond. nih.gov

Furthermore, the presence of chlorine atoms increases the molecule's lipophilicity, which can affect its solubility and interactions with catalyst systems. researchgate.net

Multi-Component Reactions Incorporating 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. While MCRs are a powerful tool for creating diverse chemical libraries, specific examples detailing the incorporation of 3-(2,4-dichlorophenyl)prop-2-ynoic acid as a starting material are not extensively documented in publicly available research. However, the structural motifs of this compound suggest its potential as a valuable building block in various MCRs for the synthesis of heterocyclic compounds.

The reactivity of the prop-2-ynoic acid moiety, characterized by an activated triple bond conjugated to a carboxylic acid, makes it a prime candidate for reactions such as the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs. nih.govmdpi.com For instance, in a hypothetical Ugi four-component reaction, 3-(2,4-dichlorophenyl)prop-2-ynoic acid could serve as the acidic component, reacting with an amine, an aldehyde or ketone, and an isocyanide to generate complex α-acylamino carboxamides.

Furthermore, the alkyne functionality opens pathways for cycloaddition reactions. One-pot MCRs involving 1,3-dipoles could potentially react with the triple bond of 3-(2,4-dichlorophenyl)prop-2-ynoic acid to form various five-membered heterocycles like pyrazoles or isoxazoles. mdpi.commdpi.com For example, the reaction of a nitrile imine (generated in situ) with the alkyne, in the presence of another component, could lead to novel pyrazole (B372694) derivatives. mdpi.com Although direct examples are scarce, the general principles of MCRs strongly support the feasibility of using 3-(2,4-dichlorophenyl)prop-2-ynoic acid to generate complex molecular architectures. mdpi.com

Below is a table illustrating the potential reactants in a hypothetical multi-component reaction involving the subject compound.

| Role in MCR | Reactant | Potential Product Class |

| Acid Component | 3-(2,4-Dichlorophenyl)prop-2-ynoic acid | α-Acylamino Carboxamides |

| Amine Component | Primary or Secondary Amine | α-Acylamino Carboxamides |

| Carbonyl Component | Aldehyde or Ketone | α-Acylamino Carboxamides |

| Isocyanide Component | Alkyl or Aryl Isocyanide | α-Acylamino Carboxamides |

Detailed Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For 3-(2,4-dichlorophenyl)prop-2-ynoic acid, mechanistic investigations would likely focus on the interplay between its carboxylic acid and alkyne functional groups.

Identification of Reactive Intermediates

In the synthesis of heterocyclic compounds from acetylenic precursors like 3-(2,4-dichlorophenyl)prop-2-ynoic acid, several reactive intermediates can be postulated. For example, in the formation of pyrazoles via reaction with hydrazine (B178648), the initial step involves a nucleophilic attack of the hydrazine on the β-carbon of the alkyne (a Michael addition), or an initial reaction with the carboxylic acid to form a hydrazide, followed by intramolecular cyclization.

The reaction pathway could proceed through intermediates such as:

Enamine-keto intermediates: Formed after the initial nucleophilic addition of a reagent like hydrazine to the triple bond. mdpi.com

Acylium ions or ketenes: Potentially formed from the carboxylic acid moiety under specific activating conditions, which could then undergo further reactions.

N-acyliminium ions: These could be generated in the presence of an amine and an acid catalyst, leading to cyclization pathways. mdpi.com

Spectroscopic techniques such as NMR and mass spectrometry would be essential for the detection and characterization of these transient species. For instance, in the synthesis of pyrazoles, a key intermediate would be the corresponding hydrazone, formed after the initial condensation, which then cyclizes to the final pyrazole ring. scispace.com

Kinetic Studies and Reaction Rate Determination

Kinetic analysis provides quantitative insights into reaction mechanisms, including the identification of the rate-determining step. nih.gov For reactions involving 3-(2,4-dichlorophenyl)prop-2-ynoic acid, kinetic studies could be designed to understand the factors influencing the reaction rate.

For example, in a cyclization reaction to form a pyrazole, the rate law could be determined by systematically varying the concentrations of the reactants (the acid and hydrazine) and monitoring the reaction progress over time, for example, by using techniques like HPLC or NMR spectroscopy. mdpi.com

A hypothetical rate law might take the form: Rate = k[3-(2,4-Dichlorophenyl)prop-2-ynoic acid]^x [Hydrazine]^y

Where:

'k' is the rate constant.

'x' and 'y' are the orders of the reaction with respect to each reactant.

The determination of these orders would help elucidate whether the initial nucleophilic attack or the subsequent cyclization and dehydration is the rate-limiting step of the process. nih.gov Furthermore, studying the effect of temperature on the rate constant would allow for the determination of activation parameters like the activation energy (Ea), providing deeper insight into the energy profile of the reaction.

The table below summarizes key parameters that would be investigated in a kinetic study.

| Kinetic Parameter | Method of Determination | Information Gained |

| Reaction Order (x, y) | Method of Initial Rates / Integrated Rate Laws | Dependence of rate on reactant concentration |

| Rate Constant (k) | Plotting concentration vs. time data | Intrinsic speed of the reaction |

| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) | Minimum energy required for reaction |

Such studies are fundamental to fully understanding and optimizing the chemical transformations of 3-(2,4-dichlorophenyl)prop-2-ynoic acid.

Derivatization and Functionalization Strategies for Complex Molecular Architectures

Synthesis of Novel Ester and Amide Derivatives of 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid

The carboxylic acid moiety of 3-(2,4-dichlorophenyl)prop-2-ynoic acid is a prime site for derivatization, allowing for the straightforward synthesis of a wide range of esters and amides. These reactions are fundamental in organic synthesis for modifying a parent molecule's physicochemical properties, such as solubility, stability, and bioavailability in medicinal chemistry contexts.

Esterification is commonly achieved through several established methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid towards nucleophilic attack by an alcohol.

Amide synthesis follows similar principles. The reaction of 3-(2,4-dichlorophenyl)prop-2-ynoic acid with primary or secondary amines, facilitated by coupling agents like DCC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), provides a direct route to the corresponding amide derivatives. mdpi.com Another common method involves the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.

Table 1: Representative Synthesis of Ester and Amide Derivatives This table presents generalized conditions for the synthesis of derivatives from propiolic acids.

| Product Type | Reagents and Conditions | General Yield Range |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux | 70-90% |

| Ethyl Ester | Ethanol (C₂H₅OH), DCC, DMAP, CH₂Cl₂, Room Temp | 80-95% |

| N-propyl Amide | n-Propylamine, HATU, DIPEA, DMF, Room Temp | 75-90% |

| N-phenyl Amide | Aniline, SOCl₂, then reflux in Toluene | 65-85% |

Construction of Heterocyclic Compounds Utilizing 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid as a Building Block

The presence of the alkyne functional group makes 3-(2,4-dichlorophenyl)prop-2-ynoic acid a valuable precursor for the synthesis of various heterocyclic compounds. Cycloaddition and cyclocondensation reactions involving the triple bond are powerful methods for constructing ring systems.

Benzothiazepines: The synthesis of 1,5-benzothiazepine (B1259763) derivatives often begins with α,β-unsaturated ketones, commonly known as chalcones. researchgate.net While 3-(2,4-dichlorophenyl)prop-2-ynoic acid is not a direct precursor, it can be readily converted into a suitable chalcone (B49325) intermediate. This involves, for example, conversion to the acid chloride followed by a Friedel-Crafts acylation of an aromatic compound, and subsequent reduction or other modification to create the required C=C-C=O system. The resulting chalcone, bearing the 2,4-dichlorophenyl moiety, can then undergo a cyclocondensation reaction with 2-aminothiophenol. nih.govnih.gov This reaction typically proceeds via a Michael addition of the thiol to the enone system, followed by intramolecular cyclization and dehydration to form the seven-membered benzothiazepine (B8601423) ring. nih.govresearchgate.net

Triazoles: The carbon-carbon triple bond of 3-(2,4-dichlorophenyl)prop-2-ynoic acid is an ideal substrate for 1,3-dipolar cycloaddition reactions with organic azides to form 1,2,3-triazoles. This reaction, a cornerstone of "click chemistry," can be performed under thermal conditions or, more commonly, using copper(I) catalysis (the Azide-Alkyne Huisgen Cycloaddition), which proceeds with high regioselectivity to yield 1,4-disubstituted triazoles. nih.govrsc.org This method is exceptionally versatile, as a wide variety of organic azides can be used, allowing for the introduction of diverse functionalities onto the resulting triazole ring. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov

Table 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from an Alkyne Precursor This table illustrates typical conditions for the Cu(I)-catalyzed azide-alkyne cycloaddition.

| Azide Substrate (R-N₃) | Catalyst System | Solvent | Temperature | Product |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-Benzyl-4-(carboxy-(2,4-dichlorophenyl)methyl)-1H-1,2,3-triazole |

| Phenyl Azide | CuI, DIPEA | THF | 50 °C | 1-Phenyl-4-(carboxy-(2,4-dichlorophenyl)methyl)-1H-1,2,3-triazole |

| 3-Azidopropan-1-ol | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | Room Temp | 1-(3-Hydroxypropyl)-4-(carboxy-(2,4-dichlorophenyl)methyl)-1H-1,2,3-triazole |

The activated alkyne in 3-(2,4-dichlorophenyl)prop-2-ynoic acid can react with various oxygen and sulfur dinucleophiles to form corresponding heterocycles. For instance, reaction with catechols (1,2-dihydroxybenzenes) or their sulfur analogues (1,2-benzenedithiols) under appropriate conditions can lead to the formation of fused ring systems. The synthesis of sulfur-containing heterocycles is a significant area of research, yielding structures like thiazoles, thiadiazoles, and thiazepines. rjptonline.orgresearchgate.netorganic-chemistry.org The specific reaction pathway and resulting heterocyclic core depend on the chosen nucleophile and reaction conditions, often requiring catalysis to facilitate the cyclization process.

Preparation of Organometallic Complexes Incorporating 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid Ligands

3-(2,4-Dichlorophenyl)prop-2-ynoic acid possesses two distinct functionalities capable of coordinating to metal centers: the carboxylate group and the alkyne π-system. This dual nature allows it to act as a versatile ligand in organometallic chemistry.

Carboxylate Coordination: Upon deprotonation, the carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bridging fashions. This allows for the construction of metal-organic frameworks (MOFs) or discrete coordination complexes.

Alkyne π-Coordination: The carbon-carbon triple bond can act as a π-ligand, typically binding to transition metals in a side-on (η²) fashion. This type of interaction is common with metals such as platinum, palladium, and technetium. mdpi.com

In some cases, the molecule can act as a bridging ligand, coordinating to one metal center via the carboxylate group and to another via the alkyne, leading to the formation of coordination polymers. The specific nature of the resulting organometallic complex is highly dependent on the metal precursor, the stoichiometry, and the reaction conditions employed.

Development of Novel Polymeric Materials and Macromolecules from 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid Monomers

The structure of 3-(2,4-dichlorophenyl)prop-2-ynoic acid makes it a promising candidate as a monomer for the synthesis of novel polymers. The polymerization can be directed through either the alkyne or the carboxylic acid group.

Alkyne Polymerization: The terminal alkyne can undergo polymerization through various mechanisms, such as those catalyzed by transition metal complexes (e.g., rhodium or tungsten catalysts). This can lead to the formation of substituted polyacetylenes, which are known for their interesting electronic and optical properties.

Polyester/Polyamide Formation: The carboxylic acid functionality allows the monomer to be incorporated into polyesters or polyamides through condensation polymerization. By reacting it with diols or diamines, respectively, polymers containing the rigid 2,4-dichlorophenylpropiolic moiety in the backbone can be synthesized. kashanu.ac.ir

Copolymerization: Copolymers can be synthesized by reacting the monomer with other compatible monomers, such as acrylates or methacrylates. researchgate.net This approach allows for the creation of materials where the properties are a blend of the constituent monomers, potentially leading to polymers with enhanced thermal stability or specific functional characteristics derived from the dichlorophenyl group.

The resulting polymers could exhibit unique properties such as high thermal stability, specific refractive indices, or antimicrobial activity, stemming from the halogenated aromatic ring and the rigid alkyne unit. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid is expected to show distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the three protons on the dichlorophenyl ring.

Aromatic Protons (Ar-H): The proton at position 3 of the phenyl ring (H-3) would likely appear as a doublet, coupled to H-5. The proton at position 5 (H-5) would be expected to be a doublet of doublets, with coupling to both H-3 and H-6. The proton at position 6 (H-6) would likely be a doublet, coupled to H-5. The electron-withdrawing nature of the chlorine atoms and the propiolic acid group would cause these protons to resonate at downfield chemical shifts, typically in the range of 7.3 to 7.8 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield position, generally above 10 ppm. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, nine distinct carbon signals are anticipated.

Carboxylic Carbon (-COOH): This carbon is the most deshielded and is expected to have a chemical shift in the range of 150-155 ppm.

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group would have characteristic chemical shifts. The carbon attached to the aromatic ring would likely resonate around 80-85 ppm, while the carbon adjacent to the carboxyl group would be expected in a similar region, around 80-85 ppm.

Aromatic Carbons (Ar-C): The six aromatic carbons will show distinct signals. The carbons bearing the chlorine atoms (C-2 and C-4) would be shifted downfield. The other aromatic carbons (C-1, C-3, C-5, and C-6) would have chemical shifts in the typical aromatic region of 115-135 ppm, with their exact positions influenced by the substitution pattern.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on analysis of similar compounds.

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -COOH | >10.0 | Broad Singlet | -COOH | 150-155 |

| Ar-H3 | 7.3-7.8 | Doublet | Ar-C1 | ~117 |

| Ar-H5 | 7.3-7.8 | Doublet of Doublets | Ar-C2 | >135 |

| Ar-H6 | 7.3-7.8 | Doublet | Ar-C3 | ~134 |

| Ar-C4 | >135 | |||

| Ar-C5 | ~128 | |||

| Ar-C6 | ~133 | |||

| -C ≡C-COOH | 80-85 | |||

| Ar-C≡C - | 80-85 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, COSY would show correlations between the adjacent aromatic protons (H-5 with H-3 and H-6), confirming their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-3, C-5, and C-6) based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of the molecule. For instance, correlations would be expected between the aromatic protons and the alkynyl carbons, and between the carboxylic acid proton (if observable in the chosen solvent) and the adjacent alkynyl and carboxylic carbons, thereby confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this, it could be used to confirm through-space interactions between protons on the aromatic ring.

Variable-temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes such as conformational changes or restricted rotation. In the case of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, the molecule is largely planar and rigid due to the triple bond. However, VT-NMR could be employed to study the dynamics of the carboxylic acid group's rotation and its hydrogen bonding behavior in different solvents. Changes in the chemical shift and line shape of the -COOH proton signal with temperature can provide insights into the thermodynamics of intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid would be characterized by several key vibrational modes.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.

C≡C Stretch (Alkyne): A sharp, and typically weak to medium, absorption is expected around 2200-2260 cm⁻¹ in the IR spectrum for the carbon-carbon triple bond stretch. In the Raman spectrum, this vibration often gives a strong, sharp signal.

C=O Stretch (Carbonyl): A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected in the IR spectrum, typically around 1700-1725 cm⁻¹. This band is often strong in the Raman spectrum as well.

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra would correspond to the carbon-carbon stretching vibrations within the dichlorophenyl ring.

C-Cl Stretch (Chloroalkane): The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

A table summarizing the expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad | Weak |

| Alkyne | C≡C Stretch | 2200-2260 | Weak-Medium, Sharp | Strong, Sharp |

| Carbonyl | C=O Stretch | 1700-1725 | Strong, Sharp | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium | Medium-Strong |

| Chloro-Aromatic | C-Cl Stretch | 600-800 | Strong | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) upon ionization. For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid (Molecular Formula: C₉H₄Cl₂O₂, Molecular Weight: 215.03 g/mol ), mass spectrometry confirms the molecular mass and provides insight into its structural integrity through fragmentation analysis. chiralen.com

Table 1: Predicted Mass Spectrometry Fragmentation for 3-(2,4-Dichlorophenyl)prop-2-ynoic acid

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Predicted Neutral Loss |

|---|---|---|

| 214/216/218 | [M]⁺ (Molecular Ion) | - |

| 170/172/174 | [M - CO₂]⁺ | CO₂ (44 Da) |

| 145/147 | [C₆H₃Cl₂]⁺ | C₃HO₂ (70 Da) |

| 135 | [M - CO₂ - Cl]⁺ | CO₂, Cl (79 Da) |

| 110 | [C₆H₃Cl]⁺ | C₃HO₂, Cl (105 Da) |

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

As of this writing, a specific crystal structure for 3-(2,4-Dichlorophenyl)prop-2-ynoic acid has not been deposited in public crystallographic databases. However, if a suitable single crystal were analyzed, the technique would yield precise structural parameters. The analysis would reveal the planarity of the phenyl ring, the linear geometry of the alkyne group, and the conformation of the carboxylic acid moiety. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups or halogen bonding involving the chlorine atoms, which dictate the crystal packing arrangement. nih.gov

Table 2: Structural Parameters Determinable by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, C-Cl). |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-π stacking. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for assessing the purity of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid and for separating it from reaction intermediates, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common methods employed for this purpose.

HPLC is the preferred method for the analysis and purity determination of non-volatile, polar compounds like aromatic carboxylic acids. A reversed-phase HPLC (RP-HPLC) method is typically ideal for 3-(2,4-Dichlorophenyl)prop-2-ynoic acid. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, allowing for the efficient separation of the compound from impurities with different polarities. Purity levels are often determined by measuring the area of the main peak relative to the total area of all peaks detected, typically by a UV detector.

Table 3: Typical RP-HPLC Conditions for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilane), 5 µm particle size, e.g., 250 mm x 4.6 mm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the chromophore's absorbance maximum (e.g., ~254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 5 - 20 µL |

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like 3-(2,4-Dichlorophenyl)prop-2-ynoic acid by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and column adsorption.

To overcome these issues, the carboxylic acid group is typically converted into a more volatile ester derivative, such as a methyl or ethyl ester, prior to analysis. This process is known as derivatization. The resulting ester is then readily analyzed by GC. This method is highly effective for assessing purity and quantifying trace impurities.

Table 4: Typical GC Conditions for Analysis (after Derivatization)

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Diazomethane or Methanol with an acid catalyst (e.g., H₂SO₄) |

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, DB-5) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., starting at 100 °C, ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS) |

Theoretical and Computational Investigations on 3 2,4 Dichlorophenyl Prop 2 Ynoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for predicting the molecular structure and electronic properties of chemical compounds from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the corresponding molecular energy, which in turn dictates the geometry and reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for determining ground-state properties such as optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles. DFT calculations balance accuracy with computational cost, making them suitable for molecules of this size.

For a molecule like 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, DFT calculations would optimize the geometry to find the lowest energy conformation. This would involve determining the precise spatial arrangement of the dichlorophenyl ring relative to the prop-2-ynoic acid side chain. Studies on analogous compounds, such as (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, reveal that the dichlorophenyl ring is typically planar. researchgate.net However, there can be a slight twist, or dihedral angle, between the plane of the aromatic ring and the side chain. nih.gov In a related chalcone (B49325), (E)-3-(2,4-Dichlorophenyl)-1-(2-thienyl)prop-2-en-1-one, the dihedral angle between the dichlorophenyl ring and the propenone unit was found to be 22.45 (7)°. nih.gov For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, the linear geometry of the alkyne (C≡C) group would be a defining feature, and DFT would precisely calculate the bond lengths of the C≡C triple bond, the C-C single bonds, and the C-Cl and C-H bonds of the aromatic ring.

Table 1: Representative Geometric Parameters for a Structurally Related Dichlorophenyl Compound (Note: Data is for (2E)-3-(2,4-Dichlorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, not the subject compound)

| Parameter | Value |

| Dihedral Angle (Phenyl Ring to Side Chain) | Twisted |

| C-Cl Bond Lengths | ~1.74 Å |

| C=C Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.23 Å |

| Data sourced from crystallographic studies of a related chalcone derivative. researchgate.net |

Beyond DFT, other methods are available for probing electronic properties. Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the inclusion of experimental data. They can offer high accuracy but are computationally very demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. This makes them much faster than DFT or ab initio methods, but often with a trade-off in accuracy. These methods can be useful for initial, rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods are computationally prohibitive.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, key rotations would occur around the single bond connecting the phenyl ring to the alkyne side chain and the bond connecting the alkyne to the carboxylic acid group.

A Potential Energy Surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By calculating the energy for a systematic series of conformations, a PES can be generated. libretexts.orgresearchgate.net The low points, or minima, on the PES correspond to stable, low-energy conformers, while high points represent transition states between these conformers. libretexts.org This analysis helps identify the most likely shapes the molecule will adopt and the energy barriers for converting between them. For substituted phenyl compounds, such analysis can reveal how intramolecular interactions, like hydrogen bonds or steric repulsion, influence the preferred orientation of the substituent groups. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.govresearchgate.net These calculations can provide a theoretical spectrum that aids in the assignment of experimental peaks. mdpi.com For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, calculations would predict the chemical shifts for the protons on the aromatic ring and the carboxylic acid proton, as well as for each unique carbon atom. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.net

IR Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. arxiv.org These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds. For the subject compound, key predicted peaks would include the characteristic C≡C triple bond stretch, the C=O carbonyl stretch of the carboxylic acid, the broad O-H stretch, and vibrations associated with the dichlorinated benzene (B151609) ring. Comparing the computed spectrum with an experimental one helps confirm the molecular structure. researchgate.netdergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. arxiv.org The calculations yield the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. osti.gov The analysis would reveal π-π* transitions associated with the conjugated system of the phenyl ring and the alkyne group.

Analysis of Reactivity and Stability Parameters

Theoretical calculations can provide quantitative insights into the chemical reactivity and kinetic stability of a molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital acts as the primary electron donor in a reaction. Regions of the molecule where the HOMO is concentrated are susceptible to electrophilic attack.

LUMO: This orbital is the primary electron acceptor. Regions where the LUMO is concentrated are susceptible to nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A large gap generally indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.gov

For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, the HOMO would likely be distributed over the electron-rich alkyne and carboxylic acid moieties, while the LUMO would be expected to be localized more on the dichlorophenyl ring, which is rendered electron-deficient by the electronegative chlorine atoms. Computational studies on other dichlorophenyl-containing molecules can provide an estimate of the expected energy gap. acadpubl.eu

Table 2: Representative FMO Parameters for a Structurally Related Dichlorophenyl Compound (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, not the subject compound)

| Parameter | Energy (eV) |

| E_HOMO | -5.2822 |

| E_LUMO | -1.2715 |

| HOMO-LUMO Gap (ΔE) | 4.0106 |

| Data sourced from a DFT study on a related molecule. malayajournal.orgacadpubl.eu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the electron density distribution around a molecule, thereby predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map utilizes a color spectrum to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green signifies neutral or near-zero potential regions. researchgate.net

For molecules containing electron-withdrawing groups and electronegative atoms, the MEP map can highlight the areas most susceptible to interaction with other molecules. In compounds with similar functionalities, the MEP analysis helps in understanding how subtle structural changes can influence the molecule's reactivity and intermolecular interactions. researchgate.net The distribution of electrostatic potential is a key determinant in how a molecule will interact with biological receptors or other chemical species. researchgate.netresearchgate.net

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Region of high electron density, susceptible to electrophilic attack. |

| Blue | Most Positive | Region of low electron density, susceptible to nucleophilic attack. |

| Green | Neutral | Region of near-zero electrostatic potential. |

| Yellow/Orange | Intermediate Negative | Region of moderate electron density. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed understanding of intramolecular bonding and interactions. researchgate.netresearchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs within a molecule. nih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis, quantifying the strength of hyperconjugative and charge transfer interactions that contribute to molecular stability. researchgate.netnih.gov

These interactions, such as those between lone pairs (n) and antibonding orbitals (π* or σ), play a crucial role in determining the molecule's structure, reactivity, and electronic properties. acadpubl.eu For instance, significant n → π interactions can indicate strong intramolecular charge transfer, which is often associated with interesting optical and electronic properties. researchgate.netepa.gov

| Interaction Type | Description | Significance |

|---|---|---|

| π → π | Interaction between a filled π bonding orbital and an empty π antibonding orbital. | Indicates π-electron delocalization and conjugation. |

| n → σ | Interaction between a lone pair (n) and an empty σ antibonding orbital. | Contributes to hyperconjugative stabilization. |

| n → π | Interaction between a lone pair (n) and an empty π antibonding orbital. | Indicates intramolecular charge transfer. acadpubl.eu |

| σ → σ | Interaction between a filled σ bonding orbital and an empty σ antibonding orbital. | Represents hyperconjugation between sigma bonds. |

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling provides a virtual laboratory to explore potential reaction pathways and elucidate reaction mechanisms at the molecular level. By employing quantum chemical methods, researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding the feasibility and kinetics of a chemical transformation.

For a molecule like 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, computational studies could investigate various potential reactions, such as addition reactions across the alkyne bond, cyclization reactions, or decarboxylation. These theoretical investigations can guide synthetic efforts by predicting the most favorable reaction conditions and identifying potential side products.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and signal processing. scielo.org.mx Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. irphouse.com Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net

Theoretical calculations can assess the potential of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid as an NLO material. The presence of the phenyl ring (an electron-rich system) and the carboxylic acid and chloro substituents (electron-withdrawing groups) connected through a conjugated alkyne linker could give rise to NLO activity. A smaller HOMO-LUMO energy gap is often correlated with higher chemical reactivity and polarizability, which are desirable for NLO materials. scielo.org.mxnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges in a molecule. |

| Polarizability | α | The ability of the electron cloud of a molecule to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

| HOMO-LUMO Gap | ΔE | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap often indicates higher NLO activity. scielo.org.mx |

Molecular Docking Studies for Exploring Molecular Recognition and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.orgresearchgate.net This method is instrumental in drug discovery and design, as it helps to understand how a potential drug molecule might interact with its biological target at the atomic level. mdpi.comscienceopen.com

Molecular docking simulations can provide a quantitative estimate of the binding affinity between a ligand and a target protein, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov These scores are calculated based on the intermolecular interactions formed between the ligand and the protein's active site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. plos.org

For 3-(2,4-Dichlorophenyl)prop-2-ynoic acid, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator. For example, derivatives of 2,4-dichlorophenoxyacetic acid have been investigated as potential inhibitors of the COX-2 enzyme. mdpi.com The binding affinities obtained from these simulations can help to prioritize compounds for further experimental testing. nih.gov

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quercetin 3-O-rutinoside | Chymase | -9.179 | nih.gov |

| Chlorogenic acid | Prostaglandin D2 receptor | -11.715 | nih.gov |

| INT131 (a PPARγ ligand) | PPARγ | Ki of 10 nM | nih.gov |

| Arylpiperazine derivative | Androgen Receptor | IC50 values in the micromolar range | nih.gov |

Beyond predicting binding affinities, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov This includes identifying the key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic contacts, or other non-covalent interactions with the ligand.

Visualizing the docked pose of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid within a protein's binding pocket can reveal the roles of its different functional groups in molecular recognition. For instance, the carboxylic acid group could act as a hydrogen bond donor or acceptor, while the dichlorophenyl ring might engage in hydrophobic or π-stacking interactions. Understanding these interaction mechanisms is crucial for the rational design of more potent and selective analogs.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

A comprehensive search of scientific databases and literature yields a conspicuous absence of in-depth research specifically focused on 3-(2,4-Dichlorophenyl)prop-2-ynoic acid. Its existence is confirmed through chemical supplier listings, which provide basic identifiers.

Basic Compound Information:

| Property | Value |

| CAS Number | 6974-65-8 |

| Molecular Formula | C₉H₄Cl₂O₂ |

| Synonyms | 3-(2,4-dichlorophenyl)propiolic acid |

One notable, albeit indirect, reference to a potential area of interest is a patent that mentions related compounds in the context of melanine concentrating hormone (MCH) antagonists, which are investigated for the treatment of eating disorders. However, this does not constitute direct research on 3-(2,4-Dichlorophenyl)prop-2-ynoic acid itself. The majority of search results redirect to the chemically distinct, though similarly named, compound 3-(2,4-Dichlorophenyl)propionic acid , which has established anti-inflammatory and herbicidal properties. This frequent misidentification underscores the specificity required in chemical research.

Identification of Knowledge Gaps and Unresolved Challenges

The lack of dedicated studies on 3-(2,4-Dichlorophenyl)prop-2-ynoic acid translates into a wide array of fundamental knowledge gaps. Key unresolved challenges include:

Synthesis and Characterization: While the compound is commercially available, detailed and optimized synthetic routes are not readily found in the public domain. Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic analysis are also absent from the literature.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and stability have not been formally documented.

Biological Activity: There is no published research investigating the biological effects of this compound. Its potential as an MCH antagonist is purely speculative based on a broad patent concerning related structures.

Mechanism of Action: Without any established biological activity, the mechanism of action remains entirely unknown.

Toxicological Profile: The safety and toxicity of 3-(2,4-Dichlorophenyl)prop-2-ynoic acid have not been evaluated.

Prospective Research Avenues for 3-(2,4-Dichlorophenyl)prop-2-ynoic Acid